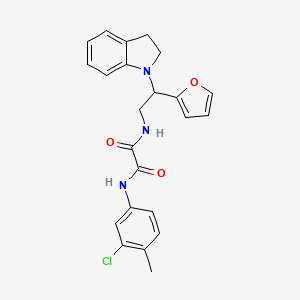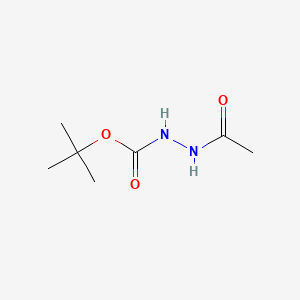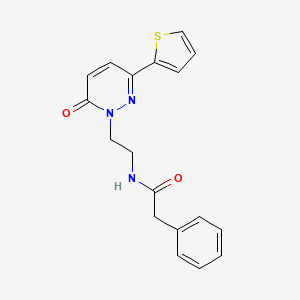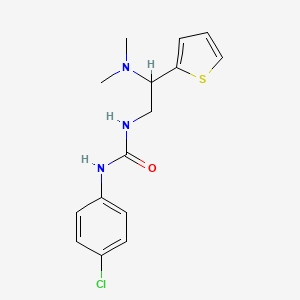
N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride” is a chemical compound that contains a triazolylamine ligand . It is related to other compounds such as “Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine” and "N-Methyl-1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride" .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization The synthesis of triazole derivatives involves diverse chemical reactions, including 1,3-dipolar cycloaddition, which is a popular method for constructing triazole rings. For instance, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized via this method, demonstrating the versatility of triazole synthesis (Aouine, El Hallaoui, & Alami, 2014). This approach allows for the creation of compounds with potential applications in various fields, including medicinal chemistry.
Antimicrobial and Antifungal Activities Triazole compounds are known for their antimicrobial properties. A study on new quinoline derivatives carrying a 1,2,3-triazole moiety showed that these compounds exhibited moderate to very good antibacterial and antifungal activities, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Thomas, Adhikari, & Shetty, 2010).
Anticancer Potential The anticancer potential of triazole derivatives is also a significant area of research. Indole-based small molecules incorporating a triazole unit were synthesized and shown to exhibit potent growth inhibitory action against various cancer cell lines, further underscoring the importance of triazole derivatives in medicinal chemistry (Panathur et al., 2013).
Energetic Materials Development Triazolyl-functionalized energetic salts have been synthesized, demonstrating good thermal stability and relatively high density. These materials are significant for the development of high-performance energetic materials (Wang, Gao, Ye, & Shreeve, 2007).
Nanotechnology Applications The synthesis of a Pd(II) complex containing a bis-1,2,4-triazole ligand has been reported as a new precursor for preparing Pd(0) nanoparticles, which are of interest in catalysis and materials science (Bahemmat et al., 2015).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride involves the reaction of 1-methyl-1,2,4-triazole with formaldehyde followed by reduction with sodium borohydride to yield N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1-methyl-1,2,4-triazole", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "1. React 1-methyl-1,2,4-triazole with formaldehyde in the presence of a catalyst to form N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanal.", "2. Reduce N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanal with sodium borohydride to yield N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine.", "3. React N-Methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine with hydrochloric acid to form the dihydrochloride salt." ] } | |
Número CAS |
2377033-99-1 |
Fórmula molecular |
C5H12Cl2N4 |
Peso molecular |
199.08 |
Nombre IUPAC |
N-methyl-1-(1-methyl-1,2,4-triazol-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C5H10N4.2ClH/c1-6-3-5-7-4-9(2)8-5;;/h4,6H,3H2,1-2H3;2*1H |
Clave InChI |
IFEXWKFMPDSIDK-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C=N1)C.Cl.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-(4-Chloro-3-nitrobenzoyl)-4-methyl-1,3-thiazol-2-yl]piperidine](/img/structure/B2841815.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)propanamide](/img/structure/B2841816.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2841821.png)



![methyl 4-({[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2841827.png)
![2-[4-(6-bromo-4-phenylquinolin-2-yl)phenoxy]-N-[(methylcarbamothioyl)amino]acetamide](/img/structure/B2841828.png)
![indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone](/img/structure/B2841829.png)


